molecular formula C11H13N3O B13276032 (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol

Cat. No.: B13276032
M. Wt: 203.24 g/mol
InChI Key: DKVPVQDXFGRZKP-UHFFFAOYSA-N
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Description

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

    Starting Materials: Benzyl azide and 5-methyl-1H-1,2,3-triazole-4-carbaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often copper(I) sulfate, in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is typically heated to around 60-80°C for several hours.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

    Chemical Biology: The compound is used in chemical biology for the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzyl group can enhance the compound’s binding affinity and selectivity for its targets.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

    Receptors: It can bind to receptors, such as G-protein-coupled receptors (GPCRs), modulating their activity.

Comparison with Similar Compounds

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)methanol can be compared with other triazole derivatives:

    (1-Benzyl-1H-1,2,3-triazol-4-YL)methanol: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group, affecting its reactivity and applications.

    (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-YL)amine: Contains an amine group instead of a hydroxyl group, leading to different chemical reactions and biological activities.

Uniqueness: The presence of both the benzyl and methyl groups in this compound provides it with unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-benzyl-5-methyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVPVQDXFGRZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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